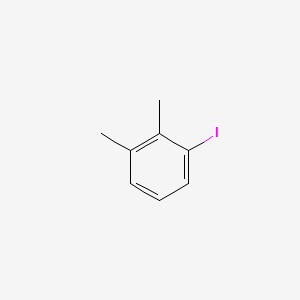

1-Iodo-2,3-dimethylbenzene

描述

Overview of Aryl Iodides in Synthetic Organic Chemistry

Aryl iodides, or iodoarenes, are organic compounds characterized by an iodine atom directly attached to an aromatic ring. ontosight.ai They are a cornerstone of modern synthetic organic chemistry due to their unique reactivity and versatility. ontosight.aifiveable.me

The significance of aryl iodides stems from the nature of the carbon-iodine (C-I) bond. Iodine is the largest and least electronegative of the common halogens, resulting in a long and relatively weak C-I bond. wikipedia.orgacs.org This weakness makes the iodide a good leaving group, facilitating a wide range of substitution and coupling reactions. fiveable.me Consequently, aryl iodides are more reactive than their aryl chloride and bromide counterparts in many synthetically important transformations. ontosight.ai Their stability under normal conditions, coupled with their high reactivity, makes them valuable intermediates. ontosight.ai

The reactivity of aryl iodides can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally enhance reactivity towards nucleophilic aromatic substitution. fiveable.me In palladium-catalyzed cross-coupling reactions, both electron-rich and electron-deficient aryl iodides are effective substrates. organic-chemistry.org However, the efficiency of these reactions can sometimes be affected by factors such as the solvent and the specific catalyst system used. nih.govacs.org For instance, in some Suzuki-Miyaura cross-coupling reactions, aryl iodides have shown surprisingly inefficient coupling at lower temperatures compared to aryl bromides. utas.edu.au

Aryl iodides are pivotal starting materials and intermediates in a vast array of organic transformations. ontosight.ainih.gov Their most prominent application is in transition-metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. ontosight.ai These reactions include:

Suzuki-Miyaura Coupling: The reaction of an aryl iodide with an organoboron compound. nih.gov

Heck Reaction: The coupling of an aryl iodide with an alkene. ontosight.ai

Sonogashira Coupling: The reaction between an aryl iodide and a terminal alkyne. ontosight.aicalibrechem.com

Negishi Coupling: The coupling of an aryl iodide with an organozinc compound. calibrechem.com

Ullmann Condensation: A copper-catalyzed reaction to form biaryl ethers, thioethers, and amines. nih.govcalibrechem.com

These reactions are indispensable for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. innospk.comontosight.ai Beyond cross-coupling, aryl iodides are also used in the synthesis of hypervalent iodine compounds, which are important oxidizing agents. nih.gov They can also participate in other reactions such as metal-iodine exchange and nucleophilic aromatic substitution. fiveable.menih.gov

Contextualization of 1-Iodo-2,3-dimethylbenzene within Organoiodine Chemistry

Organoiodine chemistry is a specialized branch that studies compounds containing a carbon-iodine bond. wikipedia.org this compound is a key example within this class, utilized as a building block in synthetic endeavors. innospk.com

The history of organoiodine chemistry began with the discovery of iodine itself in 1811 by the French chemist Bernard Courtois. acs.orgingentaconnect.com This was soon followed by investigations into its properties by Joseph-Louis Gay-Lussac and Humphry Davy. The first stable polyvalent organic iodine compound, (dichloroiodo)benzene, was prepared by C. Willgerodt in 1886. ingentaconnect.comsemanticscholar.orgwiley-vch.de Throughout the late 19th and early 20th centuries, other foundational hypervalent iodine reagents were synthesized, including (diacetoxyiodo)benzene (B116549), iodosylbenzene (1892), 2-iodoxybenzoic acid (IBX) (1893), and the first diaryliodonium salts (1894). ingentaconnect.comsemanticscholar.orgwiley-vch.de Despite this early progress, research in this area was relatively limited until a resurgence of interest in the late 1970s and early 1980s, driven by the discovery of new synthetic applications for these compounds. semanticscholar.org

The late 20th and early 21st centuries have witnessed a "modern renaissance" in the chemistry of polyvalent iodine compounds, often referred to as hypervalent iodine compounds. acs.orgnih.gov These are compounds where the iodine atom has a formal oxidation state higher than +1, typically +3 (I(III) or λ³-iodanes) and +5 (I(V) or λ⁵-iodanes). ingentaconnect.comnih.gov This resurgence is largely due to their utility as mild, selective, and environmentally benign oxidizing agents, offering an alternative to heavy metal-based reagents. nih.govacs.orgarkat-usa.org

Hypervalent iodine reagents are now routinely used for a variety of oxidative transformations, including halogenations, aminations, and the synthesis of heterocyclic compounds. nih.govacs.org The reactivity of these compounds is often compared to that of transition metals, with reactions discussed in terms of processes like oxidative addition, ligand exchange, and reductive elimination. acs.orgarkat-usa.org The development of recyclable polymer-supported and catalytic applications of hypervalent iodine compounds further highlights the modern advancements in this field. nih.govwiley.com

Importance of Specific Substitution Patterns in Aryl Iodides for Research

The substitution pattern on an aryl iodide, meaning the type and position of other functional groups on the aromatic ring, is of critical importance in research. This pattern can significantly influence the compound's physical properties, reactivity, and selectivity in chemical reactions.

For example, in transition-metal-catalyzed reactions, the steric hindrance caused by ortho-substituents can impact the efficiency of the reaction. While some catalytic systems can tolerate ortho-substituted aryl iodides, others may exhibit reduced reactivity. organic-chemistry.orgnih.govescholarship.org Conversely, the electronic properties of substituents (electron-donating or electron-withdrawing) can affect the rate of oxidative addition to the metal center, a key step in many cross-coupling catalytic cycles. nih.gov

Furthermore, the substitution pattern is crucial in directing the regioselectivity of reactions on the aromatic ring. In C-H activation/functionalization reactions, existing substituents can direct new functional groups to specific positions (ortho, meta, or para). nih.govchinesechemsoc.org The ability to control reactivity and selectivity by modifying the substitution pattern allows chemists to fine-tune the properties of molecules for specific applications, such as in the development of new pharmaceuticals and materials. innospk.comescholarship.org The specific substitution pattern of this compound, with its adjacent methyl groups, provides a unique steric and electronic environment that influences its reactivity in synthetic transformations. innospk.com

Role of Methyl Substituents in Reactivity

The presence and position of substituents on an aromatic ring profoundly influence its reactivity towards electrophilic aromatic substitution (EAS). numberanalytics.com Methyl groups (–CH₃) are classified as electron-donating groups (EDGs). numberanalytics.com This electron-donating nature has two primary effects on the reactivity of the arene.

Firstly, methyl groups are activating groups, meaning they increase the rate of electrophilic substitution reactions compared to unsubstituted benzene (B151609). numberanalytics.commasterorganicchemistry.com For instance, the nitration of toluene (B28343) (methylbenzene) occurs about 23 times faster than the nitration of benzene under the same conditions. masterorganicchemistry.com This activation stems from the ability of the alkyl group to donate electron density to the benzene ring through an inductive effect, thereby stabilizing the carbocation intermediate (the arenium ion) formed during the substitution process. soka.ac.jp

Secondly, methyl groups are ortho, para-directing. libretexts.orgsavemyexams.com This means that they direct incoming electrophiles to the positions on the ring that are adjacent (ortho) or opposite (para) to the methyl group. libretexts.org This directing effect is also a consequence of the stabilization of the arenium ion. When the electrophile attacks at the ortho or para position, one of the resonance structures of the resulting carbocation intermediate places the positive charge on the carbon atom directly bonded to the methyl group. This tertiary carbocation is particularly stabilized by the electron-donating methyl group. In contrast, attack at the meta position does not allow for such a stabilized resonance structure.

In the specific case of this compound, the two methyl groups at positions 2 and 3 activate the aromatic ring. Their directing effects, combined with the ortho, para-directing effect of the iodine atom (which is a deactivator), will influence the regioselectivity of further substitution reactions on the aromatic ring. chemistrysteps.com

Table 2: Effect of Substituents on Arene Reactivity in Electrophilic Aromatic Substitution

| Substituent Group | Example | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| Alkyl | -CH₃ (Methyl) | Activating | Ortho, Para |

| Halogen | -I (Iodo) | Deactivating | Ortho, Para |

| Nitro | -NO₂ | Deactivating | Meta |

This table summarizes general substituent effects. numberanalytics.comchemistrysteps.comsavemyexams.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-iodo-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9I/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANMWBNOPFBJSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40185481 | |

| Record name | Benzene, 1-iodo-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31599-60-7 | |

| Record name | 1-Iodo-2,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31599-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-iodo-2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031599607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-iodo-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Mechanistic Studies of 1 Iodo 2,3 Dimethylbenzene

Cross-Coupling Reactions

Cross-coupling reactions are a class of chemical reactions that involve the joining of two different chemical groups with the aid of a metal catalyst. For 1-iodo-2,3-dimethylbenzene, the carbon-iodine bond is the reactive site for these transformations. The presence of the ortho- and meta-methyl groups can sterically hinder the approach of the catalyst and the coupling partner, often requiring optimized reaction conditions to achieve satisfactory yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. wikipedia.org This reaction is widely used for the synthesis of biaryl compounds. The catalytic cycle typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.

For sterically hindered aryl iodides like this compound, the efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligand, and base. The steric hindrance near the iodine atom can slow down the oxidative addition step. Research on similar sterically hindered substrates, such as the coupling of iodobenzene (B50100) with ortho-substituted phenylboronic acids, has shown that bulky, electron-rich phosphine (B1218219) ligands can enhance the reaction rate and yield by promoting the reductive elimination step. scispace.com While specific studies on this compound are not extensively detailed in readily available literature, the general principles of Suzuki-Miyaura coupling suggest that successful coupling would likely require carefully optimized conditions, potentially including the use of highly active palladium precatalysts and specialized ligands to overcome the steric barrier.

Heck Reaction

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. mdpi.com This reaction is a powerful tool for the synthesis of substituted alkenes. The mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. semnan.ac.ir

The reaction of aryl iodides with alkenes like styrene (B11656) or acrylates is a common application of the Heck reaction. mdpi.comnih.gov The steric hindrance in this compound can be expected to influence the rate of the oxidative addition step. Studies on other sterically hindered aryl halides have shown that the choice of catalyst, base, and solvent system is crucial for achieving good yields. For instance, the use of phosphine-free palladium catalysts or catalyst systems in ionic liquids has been explored to enhance the reactivity of less reactive aryl halides. mdpi.comsemanticscholar.org While specific examples detailing the Heck reaction of this compound are scarce, the general methodology suggests that the reaction would likely proceed, albeit potentially requiring more forcing conditions compared to less hindered aryl iodides.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org This reaction is a fundamental method for the synthesis of arylalkynes. The catalytic cycle is thought to involve a palladium cycle similar to other cross-coupling reactions and a copper cycle that facilitates the formation of a copper(I) acetylide intermediate.

A study on the Sonogashira coupling of 4-iodo-m-xylene (B31699) (1-iodo-2,4-dimethylbenzene), an isomer of the target compound with a similar steric environment, with (trimethylsilyl)acetylene (TMSA) provides valuable insight. scispace.com The reaction, catalyzed by a palladium complex and copper(I) iodide in the presence of triethylamine, proceeded in high yield. The subsequent deprotection of the silyl (B83357) group also afforded the terminal alkyne in excellent yield. scispace.com This example demonstrates the feasibility of the Sonogashira coupling with sterically hindered dimethyl-substituted iodobenzenes.

| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 4-Iodo-m-xylene | (Trimethylsilyl)acetylene | Palladium catalyst (1 mol%) | CuI (1 mol%) | Triethylamine | Not Specified | Room Temp. | 2 h | 96 | scispace.com |

| (2,4-Dimethylphenyl)(trimethylsilyl)ethyne | Deprotection with KOH | - | - | KOH | Methanol | Not Specified | 3 h | 92 | scispace.com |

Negishi Coupling

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organohalide. rsc.org This reaction is known for its high functional group tolerance and the ability to form carbon-carbon bonds between sp-, sp2-, and sp3-hybridized carbon atoms. The mechanism involves oxidative addition of the organohalide to the metal center, transmetalation from the organozinc reagent, and reductive elimination. organic-chemistry.org

Ullmann Coupling

The Ullmann reaction is a copper-catalyzed homocoupling of two aryl halides to form a symmetrical biaryl. organic-chemistry.orgthermofisher.com A variation, the Ullmann condensation or Ullmann-type reaction, involves the coupling of an aryl halide with an alcohol, amine, or thiol to form the corresponding ether, amine, or thioether. wikipedia.org These reactions traditionally require high temperatures and stoichiometric amounts of copper, but modern modifications have been developed that use catalytic amounts of copper with various ligands. organic-chemistry.orgrug.nl

The reactivity in Ullmann reactions is sensitive to steric hindrance. A study on the homocoupling of various aryl iodides demonstrated that sterically hindered substrates can have significantly lower yields. For example, the homocoupling of 1-iodo-2-methoxybenzene gave a 43% yield, while the less hindered 1-chloro-4-iodobenzene (B104392) resulted in a 95% yield. nih.gov Another relevant example is the reaction of 2,3-di-iodonitrobenzene with copper bronze, which leads to the formation of biphenylene (B1199973) and biphenyl (B1667301) derivatives, highlighting the propensity of ortho-dihalogenated arenes to undergo intramolecular and intermolecular coupling reactions. rsc.org These findings suggest that the Ullmann homocoupling of this compound would likely result in the formation of 2,2',3,3'-tetramethylbiphenyl, though the yield may be modest due to steric effects.

Nickel-Catalyzed Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-catalyzed methods, often offering different reactivity and being more cost-effective. squarespace.com Nickel catalysts can participate in a variety of cross-coupling reactions, including Suzuki-Miyaura, Negishi, and amination reactions. nih.govresearchgate.netresearchgate.netnih.gov

Nickel catalysts are known to be effective in coupling sterically hindered substrates. For instance, nickel-catalyzed Suzuki-Miyaura couplings have been successfully employed for the synthesis of biaryl products from hindered aryl halides. nih.gov The mechanism of nickel-catalyzed reactions can be more complex than that of palladium, sometimes involving Ni(I)/Ni(III) catalytic cycles in addition to the more common Ni(0)/Ni(II) cycle. squarespace.com This allows for the activation of a broader range of substrates. While specific examples of nickel-catalyzed reactions with this compound are not prevalent in the reviewed literature, the known reactivity of nickel catalysts with challenging substrates suggests that this would be a fruitful area for investigation, potentially offering improved yields or selectivities compared to palladium-based systems for certain transformations.

Radical Reactions

Base-induced homolytic aromatic substitution (BHAS) is a transition-metal-free method for the direct arylation of unactivated arenes. organic-chemistry.org This reaction proceeds through a radical chain mechanism initiated by an electron transfer to an aryl halide, such as this compound, in the presence of a strong base like potassium tert-butoxide (KOtBu). organic-chemistry.orgrsc.org

The accepted BHAS mechanism involves several steps. First, an initiator, often generated from an organic additive reacting with the base, transfers an electron to the aryl iodide (ArI) to form a radical anion, which then fragments into an aryl radical (Ar•) and an iodide anion. rsc.org This aryl radical, in this case, the 2,3-dimethylphenyl radical, adds to an aromatic solvent like benzene (B151609) to form a cyclohexadienyl radical intermediate. rsc.org The strong base deprotonates this intermediate to form a radical anion. rsc.org This radical anion then transfers an electron to another molecule of the starting aryl iodide, regenerating the aryl radical and forming the biaryl product, thus propagating the chain reaction. rsc.org

This methodology offers a practical approach for the preparation of a diverse array of substituted biaryls, which are important structures in materials science, agrochemicals, and pharmaceuticals. organic-chemistry.org The efficiency of BHAS reactions is often high, and the process avoids the use of toxic transition metals. organic-chemistry.orgrsc.org

The formation of an aryl radical from this compound is the key initiating step for radical reactions like BHAS. rsc.org This process typically begins with a single electron transfer (SET) to the C-I bond of the aryl iodide. This electron can be supplied by an initiator, which is often a potent organic electron donor formed in situ by the reaction of an organic additive with a base such as KOtBu. rsc.org

Upon accepting the electron, the this compound molecule forms a transient radical anion. This species is unstable and rapidly undergoes fragmentation, cleaving the carbon-iodine bond to release an iodide ion (I⁻) and the desired 2,3-dimethylphenyl radical. organic-chemistry.org

An assay developed to detect the presence of aryl radicals utilizes a related isomer, 2-iodo-1,3-dimethylbenzene. rsc.org In this system, the generated 2,6-dimethylphenyl radical reacts in benzene under BHAS conditions. rsc.orgchemrxiv.org Due to steric hindrance from the two ortho-methyl groups, this specific radical undergoes a competing radical translocation with the benzene solvent, leading to the formation of a phenyl radical. This subsequent phenyl radical then participates in the BHAS coupling. chemrxiv.org This illustrates that the substitution pattern on the aryl radical can influence its subsequent reactivity pathways. The 2,3-dimethylphenyl radical, having only one ortho-substituent relative to the radical center, would be less sterically hindered and more likely to directly engage in the standard BHAS coupling. chemrxiv.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules, providing insights into their geometry, reactivity, and reaction mechanisms. researchgate.netresearchgate.net For a molecule like this compound, DFT calculations can predict a range of important properties.

Using functionals like B3LYP with appropriate basis sets (e.g., 6-31G**), the optimized molecular geometry can be determined, corresponding to a local minimum on the potential energy surface. researchgate.netresearchgate.net From these calculations, various electronic properties can be derived. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the difference between which constitutes the HOMO-LUMO gap. researchgate.net This gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Other calculated properties can include the total energy, ionization potential, electron affinity, electronegativity, and chemical hardness. researchgate.net DFT can also be used to model reaction pathways, calculating the structures and energies of transition states and intermediates. This allows for the elucidation of reaction mechanisms, such as the oxidative addition to a nickel center or the steps involved in radical formation. researchgate.net For instance, DFT calculations have indicated that a radical mechanism for the oxidative addition of alkyl halides to Ni(0) provides a lower energy pathway compared to alternative routes. researchgate.net The application of DFT to this compound can thus complement experimental findings by providing a detailed, atomistic understanding of its chemical behavior. researchgate.net

Table 2: Properties of this compound Obtainable from DFT Calculations researchgate.net

| Property | Description |

| Optimized Geometry | The lowest energy 3D arrangement of atoms. |

| Total Energy | The total electronic energy of the molecule. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. |

| HOMO-LUMO Gap | An indicator of chemical reactivity and stability. |

| Ionization Potential | The energy required to remove an electron. |

| Electron Affinity | The energy released when an electron is added. |

| Dipole Moment | A measure of the molecule's overall polarity. |

Quantum Chemical Methods for Reaction Pathways

The study of reaction pathways for compounds like this compound heavily relies on quantum chemical methods to elucidate mechanisms and predict reactivity. While specific computational studies focusing solely on this compound are not extensively detailed in available literature, the principles of applying these methods are well-established from studies on similar aromatic systems. researchgate.netresearchgate.net

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the thermodynamics and mechanisms of reactions such as electrophilic iodination. researchgate.net These methods allow for the optimization of structures for intermediate products, such as π- and σ-complexes, and the associated transition states. By calculating the thermodynamic parameters for each stage of a proposed reaction, researchers can construct a comprehensive free energy surface profile. researchgate.net This theoretical mapping provides insight into the most favorable reaction pathways. For instance, in the context of electrophilic substitution on the 2,3-dimethyliodobenzene ring, DFT calculations could determine the activation energies for substitution at different positions, thereby predicting the regioselectivity of the reaction. The choice of computational level, such as B3LYP/6-311G*, and the inclusion of solvent models like the Polarizable Continuum Model (PCM), are critical for achieving accuracy that correlates well with experimental results. researchgate.net

Table 1: Key Parameters Calculated Using Quantum Chemical Methods for a Hypothetical Reaction Pathway

| Parameter | Description | Significance |

| ΔG (Gibbs Free Energy) | The overall energy change of the reaction, indicating spontaneity. | Determines the position of equilibrium. |

| ΔH (Enthalpy) | The heat change of the reaction. | Indicates whether a reaction is exothermic or endothermic. |

| Ea (Activation Energy) | The energy barrier that must be overcome for a reaction to occur. | Determines the reaction rate. |

| Transition State Geometry | The molecular structure at the highest point on the reaction energy profile. | Provides insight into the bond-making and bond-breaking processes. |

| Intermediate Structures | The geometry of stable species formed during the reaction (e.g., σ-complexes). | Helps to confirm the stepwise nature of the mechanism. |

This table represents typical parameters that would be calculated in a quantum chemical study of a reaction involving this compound to understand its reaction pathways.

Molecular Complex Formation with Iodine

This compound can participate in the formation of molecular complexes, specifically charge-transfer (CT) or electron donor-acceptor complexes, with molecular iodine. wikipedia.orglibretexts.org In such a complex, one molecule acts as an electron donor and the other as an electron acceptor, bound by electrostatic forces. wikipedia.org Dihalogens, including iodine (I₂), are effective Lewis acids capable of forming these adducts with various electron donors. wikipedia.orglibretexts.org

The aromatic ring of this compound, enriched with electron density from the two methyl groups, can function as the electron donor, while the iodine molecule acts as the electron acceptor. The formation of these weakly bound complexes is often accompanied by a distinct change in color, a phenomenon known as solvatochromism. wikipedia.org This color change is due to the appearance of a new, intense absorption band in the electronic spectrum, referred to as the charge-transfer band. libretexts.org Photoexcitation at this wavelength effectively triggers a greater transfer of an electron from the donor (this compound) to the acceptor (iodine). libretexts.org The interaction involves an electron transfer from a high-energy occupied molecular orbital (HOMO) of the donor to a low-energy unoccupied molecular orbital (LUMO) of the acceptor. wikipedia.org

Oxidative Transformations

The iodine atom in this compound allows the molecule to undergo various oxidative transformations, leading to the formation of hypervalent iodine compounds or participating in oxidative rearrangement reactions.

Hypervalent Iodine Mediated Oxidations

Aryl iodides such as this compound are precursors to hypervalent iodine reagents, which are powerful and versatile oxidizing agents in organic synthesis. The oxidation of the iodine(I) center in this compound can produce iodine(III) species (λ³-iodanes) and subsequently iodine(V) species (λ⁵-iodanes).

For example, oxidation of an aryl iodide with reagents like peracetic acid can yield an aryl iodoso derivative, which can then be treated with acetic anhydride (B1165640) to form an aryl iodine(III) diacetate. These iodine(III) reagents are widely used for various oxidative transformations. Further oxidation can lead to the corresponding ioxyarene (iodine(V)) compound. Hypervalent iodine reagents derived from compounds like this compound are noted for being environmentally friendly alternatives to heavy metal-based oxidants. chemicalbook.comchemicalbook.com

Oxidative Rearrangements

While specific examples involving the oxidative rearrangement of this compound are not prominent, hypervalent iodine reagents derived from such precursors are known to mediate a variety of rearrangement reactions. These processes often involve the generation of a highly reactive intermediate that subsequently undergoes structural reorganization.

For instance, hypervalent iodine(III) reagents are instrumental in facilitating reactions like the Hofmann rearrangement of amides to amines or chemicalbook.comambeed.com-aryl migrations. In a typical scenario, the hypervalent iodine reagent would oxidize the substrate, creating an electron-deficient center that triggers the migration of an adjacent group. The specific nature of the ligands on the iodine atom and the reaction conditions can be tuned to control the outcome of these rearrangements.

Halogen Bonding and Supramolecular Chemistry

The iodine atom of this compound plays a crucial role in directing the assembly of molecules into larger, ordered structures through specific non-covalent interactions.

Non-covalent Interactions Involving Iodine

The primary non-covalent interaction involving the iodine atom in this compound is the halogen bond. A halogen bond is a highly directional, attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic region (a Lewis base), such as a lone pair on a nitrogen or oxygen atom.

Theoretical and experimental studies have shown that the electron density around a covalently bonded halogen atom is anisotropic. frontiersin.org Along the extension of the C-I bond, there is a region of positive electrostatic potential known as the σ-hole. This region can interact favorably with electron-rich sites on adjacent molecules. The strength of this interaction increases with the polarizability of the halogen, making iodine an excellent halogen bond donor. This directionality makes halogen bonding a powerful tool in crystal engineering and supramolecular chemistry for the rational design of complex architectures.

Table 2: General Characteristics of Iodine-Based Halogen Bonds

| Feature | Description | Typical Values/Observations |

| Interaction Strength | Typically stronger than van der Waals forces but weaker than covalent bonds. | 5–40 kJ/mol |

| Directionality | Highly directional, with the C–I···Nu angle close to 180°. | 165-180° |

| Bond Distance | The I···Nu distance is shorter than the sum of the van der Waals radii. | Reduction of ~0.2-0.5 Å from van der Waals sum |

| Common Acceptors (Nu) | Lewis bases such as pyridines, carbonyls, halides, and other nucleophiles. | N, O, S, Cl⁻, Br⁻, I⁻ |

This table provides typical values for halogen bonds involving an iodine donor, such as the one in this compound, illustrating its potential for forming structured supramolecular assemblies.

Crystal Packing and Molecular Conformation

A thorough review of available scientific literature and crystallographic databases reveals a notable absence of detailed studies on the crystal structure of this compound. As of the latest searches, no publicly accessible crystallographic data, including unit cell parameters, space group, or atomic coordinates, has been deposited in resources such as the Cambridge Structural Database (CSD). Consequently, a definitive, experimentally-determined analysis of its crystal packing and precise molecular conformation in the solid state cannot be provided at this time.

The lack of experimental data prevents a detailed discussion of the specific intermolecular interactions that govern the crystal lattice of this compound. Typically, the crystal packing of such aromatic compounds is influenced by a combination of van der Waals forces, and potentially weaker interactions such as C–H···π interactions. Given the presence of a bulky iodine atom, halogen bonding (C–I···X, where X is a halogen or another electronegative atom) could also be a significant factor in its solid-state assembly, a phenomenon widely observed in other iodo-substituted aromatic compounds. The relative orientation of the iodine and the two adjacent methyl groups on the benzene ring would impose steric constraints that significantly influence the molecular conformation and how the molecules arrange themselves in a crystalline solid.

Without experimental data, any depiction of the crystal packing would be purely speculative. Further research, involving the synthesis of a single crystal of this compound and its analysis via X-ray diffraction, is necessary to elucidate its crystal structure and molecular arrangement. Such a study would provide valuable insights into the supramolecular chemistry of this compound.

Advanced Analytical and Spectroscopic Characterization Techniques Applied to 1 Iodo 2,3 Dimethylbenzene

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for the purification and purity assessment of 1-iodo-2,3-dimethylbenzene. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are primary techniques used to determine the purity of the compound by separating it from starting materials, by-products, and other impurities. researchgate.net The choice between these techniques often depends on the volatility and thermal stability of the compound and its impurities.

For preparative purposes, flash column chromatography is a commonly employed method. beilstein-journals.org This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, such as a mixture of hexanes and ethyl acetate, to separate the desired product from the reaction mixture based on differential adsorption. beilstein-journals.org The progress of the separation is often monitored by thin-layer chromatography (TLC), which provides a quick assessment of fraction contents. beilstein-journals.org The purity is ultimately determined by quantifying the area of the main peak in the chromatogram relative to the total area of all peaks.

Table 1: Common Chromatographic Techniques for this compound

| Technique | Purpose | Stationary Phase | Typical Mobile Phase |

|---|---|---|---|

| Gas Chromatography (GC) | Purity Assessment | Various capillary columns | Inert carrier gas (e.g., He, N₂) |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Separation | C18, Silica | Acetonitrile (B52724)/Water, Hexane/Ethyl Acetate |

| Flash Column Chromatography | Preparative Separation | Silica gel 60 | Hexanes/Ethyl Acetate |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring & Fraction Analysis | Silica gel coated plates | Hexanes/Ethyl Acetate |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules like this compound. jchps.comipb.pt It provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in confirming the structure of this compound by providing information on the number, environment, and connectivity of hydrogen atoms. slideshare.net The spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.

Aromatic Protons: The three protons on the benzene (B151609) ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to their different electronic environments and coupling to each other, they will likely present as a complex pattern of multiplets.

Methyl Protons: The two methyl groups (-CH₃) are in different environments (one ortho to the iodine, one meta). They are expected to appear as two distinct singlets in the upfield region (typically δ 2.0-2.5 ppm), as there are no adjacent protons to cause splitting. docbrown.infodocbrown.info

¹H NMR is also a vital tool for real-time reaction monitoring. asahilab.co.jp By acquiring spectra at regular intervals, chemists can track the disappearance of reactant signals and the appearance of product signals, such as those for this compound, providing valuable kinetic data and insight into reaction completion. nih.govresearchgate.net

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (3H) | ~6.8 - 7.8 | Multiplets | 3 |

| Methyl Protons (ortho-CH₃) | ~2.3 - 2.5 | Singlet | 3 |

| Methyl Protons (meta-CH₃) | ~2.2 - 2.4 | Singlet | 3 |

Note: Predicted values are based on typical ranges for similar structures. The actual spectrum would be recorded in a deuterated solvent like CDCl₃. docbrown.info

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. ipb.pt For this compound, the ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the structure.

Aromatic Carbons: Six signals will appear in the downfield region (typically δ 100-150 ppm). The carbon atom bonded directly to the iodine (C-I) will have a characteristic chemical shift, typically shifted upfield compared to the other aromatic carbons due to the heavy atom effect. docbrown.info

Methyl Carbons: The two methyl group carbons will appear as two distinct signals in the upfield region (typically δ 15-25 ppm). docbrown.info

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons, further aiding in the complete structural assignment. ruc.dk

Table 3: Predicted ¹³C NMR Signals for this compound

| Carbon Type | Number of Signals | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic C-I | 1 | ~90 - 100 |

| Aromatic C-CH₃ | 2 | ~135 - 145 |

| Aromatic C-H | 3 | ~125 - 135 |

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental formula of this compound. The compound has a molecular formula of C₈H₉I and a molecular weight of approximately 232.06 g/mol . innospk.commatrix-fine-chemicals.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 232. docbrown.info The presence of a significant M+1 peak, approximately 8.8% of the M peak intensity, would be consistent with a molecule containing eight carbon atoms. docbrown.info High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. beilstein-journals.org

The fragmentation pattern in the mass spectrum provides additional structural information. Common fragmentation pathways for aryl halides include the loss of the halogen atom. For this compound, a prominent fragment ion would be expected at m/z 105, corresponding to the loss of an iodine radical ([M-I]⁺). docbrown.info

X-ray Crystallography for Solid-State Structure

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. While this compound is a liquid at room temperature, it can be crystallized at low temperatures to obtain crystals suitable for analysis. chemicalbook.com

This technique would provide precise data on:

Bond Lengths and Angles: The exact C-C, C-H, and C-I bond lengths and the angles between them within the molecule.

Crystal Packing: How the individual molecules of this compound arrange themselves in the crystal lattice.

Intermolecular Interactions: The presence of any significant non-covalent interactions, such as halogen bonding, which can influence the physical properties of the compound. researchgate.net

For example, analysis of the related compound 2-bromo-5-iodo-1,3-dimethylbenzene (B1287019) revealed an orthorhombic crystal system and provided detailed information on its molecular geometry and packing in the crystal. nih.gov A similar analysis for this compound would provide an unambiguous confirmation of its molecular structure in the solid phase.

Electroanalytical Techniques for Mechanistic Studies

Electroanalytical techniques, such as cyclic voltammetry, can be applied to study the redox properties of this compound and investigate the mechanisms of reactions in which it participates. Aryl iodides are known to undergo electrochemical reduction, which involves the transfer of electrons to the C-I bond, leading to its cleavage and the formation of an aryl radical or anion.

These techniques are particularly valuable for studying the mechanisms of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), where this compound serves as a substrate. innospk.com By analyzing the oxidation and reduction potentials, it is possible to gain insights into the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination, and to understand how the electronic properties of the molecule influence its reactivity.

Spectrophotometric Studies of Molecular Complexes

Spectrophotometry is a powerful analytical technique used to investigate the formation and properties of molecular complexes, often referred to as charge-transfer (CT) complexes. In the context of this compound, this method can elucidate its interactions with various electron acceptors or donors. Aromatic hydrocarbons, particularly those substituted with electron-donating methyl groups, can act as electron donors in the presence of a suitable electron acceptor. The iodine atom, while being an electron-withdrawing group, also participates in halogen bonding, a specific type of non-covalent interaction.

When this compound interacts with an electron acceptor, such as iodine (I₂) or other π-acceptors like tetracyanoethylene (B109619) (TCNE), a new, characteristic absorption band often appears in the UV-Visible spectrum. semanticscholar.orgjetir.org This band, known as the charge-transfer band, is not present in the individual spectra of the donor or the acceptor. jetir.org The appearance of this band is a hallmark of the formation of an electron donor-acceptor (EDA) or charge-transfer complex. ijcce.ac.irresearchgate.net

The electronic transition responsible for this new absorption band involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor (this compound) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. The energy of this transition, and thus the wavelength of the CT band (λmax), is highly dependent on the ionization potential of the donor, the electron affinity of the acceptor, and the solvent polarity. jetir.orgresearchgate.net

While specific experimental data for this compound is not extensively documented in publicly accessible literature, the expected findings from such a study can be detailed. By systematically varying the concentrations of the donor and acceptor, the stoichiometry of the resulting complex can be determined, which is typically found to be a 1:1 ratio for similar aromatic systems. ijcce.ac.irresearchgate.net Furthermore, using methodologies like the Benesi-Hildebrand equation, key thermodynamic parameters of the complex can be calculated. ijcce.ac.ir

Illustrative Data from a Hypothetical Spectrophotometric Study

The following table represents the type of data that would be generated from a spectrophotometric titration experiment to characterize the formation of a molecular complex between this compound and an electron acceptor in a non-polar solvent.

| Parameter | Description | Illustrative Value |

| λmax (CT band) | Wavelength of maximum absorbance for the charge-transfer complex. | 420 nm |

| KCT | Formation constant of the charge-transfer complex, indicating its stability. | 15 M-1 |

| εmax | Molar extinction coefficient at λmax, a measure of how strongly the complex absorbs light. | 2500 L mol-1 cm-1 |

| ΔG° | Gibbs free energy of complex formation, indicating the spontaneity of the process. | -6.7 kJ/mol |

Note: The values presented in this table are illustrative for this compound and are based on typical findings for related aromatic charge-transfer complexes. They are intended to demonstrate the type of data obtained from spectrophotometric studies.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. researchgate.net For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about its thermal stability, phase transitions, and decomposition profile.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. researchgate.netnih.gov This method is highly effective for determining the temperatures and enthalpies of phase transitions, such as melting and crystallization. researchgate.net

When a sample of this compound is heated in a DSC instrument, a thermogram is produced that plots heat flow versus temperature. An endothermic peak would indicate melting, providing a precise melting point (Tm), which is a key indicator of purity. The area under this peak can be integrated to determine the enthalpy of fusion (ΔHfus), the energy required to convert the solid to a liquid. Conversely, upon cooling, an exothermic peak would signify crystallization. For amorphous materials, a subtle change in the baseline, known as the glass transition (Tg), can be observed. researchgate.net

Expected DSC Data for this compound

This interactive table outlines the kind of data a DSC analysis would yield for a high-purity sample of this compound.

| Thermal Event | Parameter | Description | Expected Value |

| Melting | Tonset | The temperature at which melting begins. | ~ -4.0 °C |

| Tpeak | The temperature of the maximum heat flow during melting. | ~ -2.9 °C | |

| ΔHfus | The energy absorbed during the melting process. | 90 - 110 J/g |

Note: The values in this table are hypothetical and based on the physical properties of similar aromatic compounds. They serve to illustrate the data generated by a DSC experiment.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net This technique is primarily used to determine the thermal stability and composition of materials by observing the temperatures at which they decompose. researchgate.net

A TGA experiment on this compound would involve heating the sample at a constant rate in an inert atmosphere (e.g., nitrogen) to prevent oxidation. The resulting TGA curve plots the percentage of initial mass remaining against temperature. A stable compound will show a flat baseline until the onset of decomposition. The temperature at which significant mass loss begins (Tonset) is a critical measure of its thermal stability. The process of thermal decomposition for an iodoaromatic compound typically involves the cleavage of the carbon-iodine bond, which is generally the weakest bond in the molecule.

The derivative of the TGA curve, known as the DTG (Differential Thermogravimetry) curve, shows the rate of mass loss and can help to distinguish between overlapping decomposition steps.

Anticipated TGA Findings for this compound

The following table presents the expected results from a TGA analysis of this compound, indicating its thermal stability.

| Parameter | Description | Anticipated Value |

| Tonset | The initial temperature at which significant mass loss is detected. | 200 - 250 °C |

| Tmax | The temperature at which the maximum rate of decomposition occurs (peak of the DTG curve). | 260 - 300 °C |

| Residue at 600 °C | The percentage of mass remaining at the end of the analysis in an inert atmosphere. | < 2% |

Note: These values are illustrative and represent typical thermal stability ranges for iodoaromatic compounds. Specific experimental results would be required for precise characterization.

Environmental and Biological Implications of Organoiodine Compounds

Environmental Fate and Degradation

The environmental behavior of organoiodine compounds is a subject of growing interest due to their natural and anthropogenic sources. Their fate is governed by processes such as biodegradation, volatilization, and their interactions within ecosystems like anaerobic digesters.

Microorganisms have evolved enzymatic pathways to degrade a wide variety of synthetic and natural organic compounds, including those containing halogens. nih.gov Evidence suggests that many halogenated organic compounds are more readily degraded under strictly anaerobic conditions compared to aerobic conditions. researchgate.netgre.ac.uk The degradation pathways for organoiodine, organochlorine, and organobromine compounds are broadly similar; however, organoiodine and organobromine compounds generally degrade more easily than their chlorinated analogs. researchgate.net

A key mechanism in the anaerobic biodegradation of many aryl halides is reductive dehalogenation, which is often the initial step in the breakdown of these molecules. mdpi.com For instance, the herbicides bromoxynil (B128292) and ioxynil (B1672095) have been shown to undergo reductive dehalogenation by anaerobic bacteria. wikipedia.org In mammals, the enzyme Iodotyrosine deiodinase carries out aerobic reductive dehalogenation of iodine- or bromine-substituted organic substrates. wikipedia.org

The ability of microorganisms to break down these compounds is influenced by the specific compound and the environmental conditions. For example, while 2-chlorophenol (B165306) was dehalogenated by Desulfovibrio dechloracetivorans, 2-bromophenol (B46759) was not under the same conditions. researchgate.net

Volatilization of organoiodine compounds from the Earth's surface into the atmosphere is a significant pathway in the global iodine cycle. researchgate.netnih.gov The primary volatile organoiodine compound is iodomethane (B122720) (methyl iodide), which is produced by various natural sources including the marine environment, microbial activity in rice paddies, and the burning of biological material. wikipedia.orgen-academic.com The total annual production of iodomethane from these sources is estimated to be 214 kilotonnes. wikipedia.orgen-academic.com

Once in the atmosphere, volatile iodomethane is broken down by oxidation reactions. wikipedia.orgen-academic.com This process is a crucial part of the global iodine cycle, which also involves the accumulation of iodine in living organisms, the oxidation and reduction of inorganic iodine species, and the sorption of iodine by soils and sediments. researchgate.netnih.gov Geochemical evidence strongly indicates that microbial activities influence or control these processes. researchgate.netnih.gov The atmospheric cycling of iodine is also linked to the destruction of ozone. researchgate.netnih.gov

Halogenated organic compounds, including organoiodine compounds, are known to have an inhibitory effect on methane (B114726) production in both natural systems like ruminants and engineered systems such as anaerobic digesters. gre.ac.uksemanticscholar.orgresearchgate.net These compounds can be present in feedstocks for anaerobic digestion, such as macroalgae, which naturally produce a range of halogenated secondary metabolites. semanticscholar.orgresearchgate.net Some brown seaweeds can accumulate iodine up to 1.2% of their dry weight. semanticscholar.orgresearchgate.net

The toxicity of halogenated compounds in anaerobic digestion can vary depending on the specific compound and its concentration. mdpi.com Methanogens are generally considered to be more sensitive to inhibitors than other microbial groups involved in the digestion process. mdpi.com For example, complete inhibition of methanogenesis has been reported at low concentrations of chloroform. mdpi.com The inhibitory mechanism can involve the binding of halogenated aliphatic compounds to intercellular proteins, which blocks essential binding sites in the methanogenic pathway. mdpi.comresearchgate.net Despite their inhibitory potential, many halogenated compounds can be degraded under anaerobic conditions. researchgate.netmdpi.com Reductive dehalogenation is a key process in their breakdown. mdpi.com

The presence of organoiodine compounds in water sources can be a concern, and various methods have been explored for their removal. One approach involves passing the iodine-containing organic composition through a bed of metallic aluminum, magnesium, or zinc in the presence of water. This converts the iodine to a metallic iodide that dissolves in the water and can be separated from the organic compound. google.com

In water treatment processes, the oxidation of iodide can lead to the formation of iodinated organic compounds, especially in the presence of natural organic matter (NOM). acs.orgresearchgate.net For instance, when iodide-containing waters come into contact with manganese oxide (birnessite), iodinated organic compounds such as iodoacetic acid and iodoform (B1672029) can be produced. acs.orgresearchgate.net

Chlorination followed by treatment with activated carbon has been studied for removing radioactive iodine from water. nih.gov The effectiveness of this method is influenced by factors such as chlorine dose, the presence of NOM, and the particle size of the activated carbon. nih.gov At low chlorine doses, iodide is oxidized to the more adsorbable hypoiodous acid. At higher doses in the presence of NOM, adsorbable organic iodine can form. nih.gov However, excessive chlorine can lead to the formation of the non-adsorbable iodate. nih.gov Superfine powdered activated carbon has shown a higher adsorption capacity for organic iodine compared to conventional powdered activated carbon. nih.gov

Biological Significance and Applications

Organoiodine compounds, despite their relative rarity in nature, have profound biological significance. en-academic.com They are integral to the function of certain hormones in humans and are found in a variety of marine natural products. wikipedia.orgen-academic.com

The most critical role of organoiodine compounds in human health is their function as thyroid hormones. wikipedia.orgen-academic.com The two key thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are organoiodine compounds essential for regulating metabolism. wikipedia.orgen-academic.commdpi.com Iodine is a crucial component of these hormones, and its deficiency can lead to significant health problems. wikipedia.orgmdpi.com

Marine environments are a rich source of diverse organoiodine compounds. wikipedia.orgen-academic.com Over 3,000 different organoiodine compounds have been identified from natural sources. wikipedia.org For example, the plakohypaphorines were recently discovered from the sponge Plakortis simplex. wikipedia.orgen-academic.com

In addition to their natural roles, synthetic organoiodine compounds have important applications in medicine. Due to the high atomic weight of iodine, which allows it to absorb X-rays, polyiodoorganic compounds are widely used as X-ray contrast agents in medical imaging techniques like urography and angiography. wikipedia.orgen-academic.com Many of these agents are derivatives of 1,3,5-triiodobenzene (B10644) and are designed to be highly water-soluble, non-toxic, and readily excreted. wikipedia.org A representative example is Ioversol. wikipedia.org

Use as Probes or Labels in Biochemical Studies

The attachment of an iodine atom, particularly a radioactive isotope of iodine, to an organic molecule is a widely used strategy for creating probes and labels for biochemical studies. nih.gov These radiolabeled molecules serve as tracers that allow researchers to monitor biological processes with high sensitivity. nih.gov The choice of iodine isotopes is crucial for these applications, with Iodine-125 being particularly favored for in vitro assays due to its suitable half-life and ease of detection. nih.gov

Research Findings:

The labeling of peptides and proteins is a common application of radioiodination. nih.gov This technique is invaluable for a range of biochemical assays, including:

Radioligand binding assays to study receptor interactions. nih.gov

Immunoassays for the quantification of biomolecules.

In vivo biodistribution and clearance studies. nih.gov

The process often involves the direct iodination of tyrosine or histidine residues within the protein's structure, as the aromatic side chains of these amino acids are susceptible to electrophilic substitution with iodine. researchgate.net Alternatively, indirect labeling methods can be used where a prosthetic group is first iodinated and then conjugated to the biomolecule. nih.gov

While 1-iodo-2,3-dimethylbenzene itself is not typically used as a biochemical probe, its fundamental structure as an iodinated aromatic ring is central to these applications. The methodologies developed for radioiodinating small aromatic molecules are foundational to the labeling of more complex biological tracers. The stability of the carbon-iodine bond on the aromatic ring is sufficient to keep the radioactive label attached to the molecule as it moves through a biological system, allowing its path and concentration to be tracked.

| Isotope | Half-life | Decay Mode | Primary Applications in Biochemical Studies |

|---|---|---|---|

| Iodine-125 (125I) | 59.4 days | Electron Capture | Radioimmunoassays, protein labeling, in vitro binding assays, autoradiography. nih.govwikipedia.org |

| Iodine-123 (123I) | 13.2 hours | Electron Capture | Medical imaging (SPECT), diagnostic studies. mdpi.com |

| Iodine-131 (131I) | 8.02 days | Beta Decay | Used in both diagnostic and therapeutic applications, though less common for purely biochemical probes due to higher energy emissions. wikipedia.orgmdpi.com |

Therapeutic Applications

Certain organoiodine compounds have significant therapeutic applications, which largely leverage the properties of the iodine atom, including its high atomic weight and the availability of radioactive isotopes. wikipedia.orgmdpi.com These applications range from antimicrobial agents to targeted radionuclide therapy for diseases like cancer. mdpi.comnih.gov

Research Findings:

One of the most well-known therapeutic uses of organoiodine compounds is in the context of thyroid health. The thyroid gland naturally accumulates iodine to synthesize thyroid hormones. wikipedia.org This property is exploited in the treatment of thyroid cancer, where radioactive Iodine-131 is administered. The isotope is selectively taken up by thyroid cells, where its beta-decay emits radiation that destroys the cancerous tissue. wikipedia.org

Beyond thyroid-related therapies, iodinated compounds are critical in other areas:

Antimicrobial Agents: Povidone-iodine is a widely used topical antiseptic. It is an iodophor, a complex of iodine and a solubilizing agent, that slowly releases iodine to exert a broad-spectrum microbicidal effect. drugbank.com The antimicrobial action of iodine compounds is multifaceted, involving multiple interactions with microbial components. nih.gov

Radiocontrast Agents: Polyiodinated organic compounds are employed as X-ray contrast agents in medical imaging. wikipedia.org The high atomic number of iodine makes these compounds radiopaque, allowing for enhanced visualization of blood vessels and organs. These agents are typically derivatives of 1,3,5-triiodobenzene. wikipedia.org

Anticancer Agents: Research has explored various organic iodine compounds for their potential in cancer therapy. For instance, certain iodinated compounds have shown the ability to counteract oxidative stress and inflammation, which are implicated in cancer progression. mdpi.com

The compound this compound is a synthetic precursor, meaning it is a building block used to create more complex molecules, including active pharmaceutical ingredients. innospk.com Its structure, an iodinated benzene (B151609) derivative, is a common starting point for synthesizing larger molecules that may have therapeutic activity. The carbon-iodine bond in such precursors is a versatile reactive site, enabling its use in cross-coupling reactions (like the Suzuki or Heck reactions) to build the carbon skeleton of novel therapeutic agents. innospk.com

| Compound/Class | Application | Therapeutic Principle |

|---|---|---|

| Thyroxine (T4) | Hormone Replacement Therapy | A naturally occurring hormone, used therapeutically to treat hypothyroidism. wikipedia.org |

| Amiodarone | Antiarrhythmic Drug | A complex organoiodine compound used to treat irregular heartbeats. Its structure contains two iodine atoms. |

| Iodinated Radiocontrast Media (e.g., Ioversol) | Medical Imaging | The high electron density of iodine attenuates X-rays, improving image contrast. wikipedia.org |

| [131I]Iobenguane | Targeted Radionuclide Therapy | A radioiodinated compound used for imaging and treating certain types of tumors, such as pheochromocytoma and neuroblastoma. |

Future Directions and Emerging Research Areas for Iodinated Aromatics

Development of New Reagents and Catalytic Systems

The development of novel reagents is central to advancing the synthesis of iodinated aromatics. Traditional iodination methods often require harsh conditions or toxic reagents. babafaridgroup.edu.ind-nb.info Modern research focuses on milder and more selective alternatives.

A significant area of development is the use of hypervalent iodine reagents (compounds with iodine in a +3 or +5 oxidation state, also known as λ3- or λ5-iodanes). nih.gov These reagents are valued for being non-toxic and environmentally benign, capable of performing a wide array of chemical transformations under gentle conditions. nih.govrsc.org

Furthermore, organocatalytic systems are emerging as powerful tools. For instance, a method using 1,3-diiodo-5,5-dimethylhydantoin (DIH) as the iodine source with thiourea catalysts provides a highly regioselective and mild approach for iodinating activated aromatic compounds. organic-chemistry.org Other novel systems, such as using sodium periodate (NaIO₄) as the sole iodinating agent in an acidic medium or employing silver salts to activate molecular iodine, expand the toolkit for chemists, offering environmentally safer and sometimes more effective routes to desired products. nih.govnih.gov Electrochemical methods that generate the iodinating agent in situ are also being explored as a green chemistry approach. nih.gov

Advancements in Asymmetric Synthesis

Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is critical in the pharmaceutical industry. Iodinated aromatics are playing an increasingly important role in this field. Chiral hypervalent iodine reagents have become prominent in asymmetric oxidation reactions, prized for their mild reaction conditions and high levels of enantioselectivity. sioc-journal.cn

A key application is in asymmetric dearomatization reactions, which convert flat, achiral aromatic compounds into complex, chiral three-dimensional structures. sioc-journal.cn The design of chiral iodine-based catalysts, which may possess central, axial, or planar chirality, has been instrumental in achieving high enantioselectivity in various transformations, including the stereoselective formation of carbon-oxygen, carbon-carbon, and carbon-nitrogen bonds. rsc.org Recent breakthroughs include additive-controlled asymmetric iodocyclization, a versatile method that allows for the selective synthesis of either α- or β-nucleosides, which are crucial building blocks for antiviral drugs. nih.gov

Green Chemistry Approaches for Organoiodine Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are heavily influencing organoiodine synthesis. A major focus is on replacing traditional transition-metal catalysts, which are often expensive and toxic, with more sustainable alternatives. eurekalert.orgclimateglobalnews.com Iodine-based catalysis is a leading green alternative, as iodine is more abundant and less toxic than many metals. researchgate.net

To enhance sustainability, researchers are developing recyclable, polymer-supported hypervalent iodine reagents. nih.gov Another key strategy is improving atom economy through the design of tandem reactions. In these reactions, the iodoarene byproduct from a hypervalent iodine reagent is not discarded as waste but is incorporated into the final product molecule in a subsequent step. nih.govresearchgate.net The use of environmentally benign solvents and reagents, such as the previously mentioned sodium periodate, and the development of energy-efficient electrochemical methods further contribute to the greening of organoiodine chemistry. nih.govnih.gov

Exploration of Novel Chemical Transformations

Researchers are continuously discovering new reactions that leverage the unique reactivity of iodinated aromatics. The relatively weak carbon-iodine bond makes these compounds excellent precursors for a variety of transformations beyond standard cross-coupling reactions. wikipedia.orgd-nb.info

Hypervalent iodine chemistry has opened doors to a vast range of reactions, including oxidations, halogenations, and the dearomatization of phenols. nih.govnih.gov A particularly innovative area is the development of tandem reactions that combine multiple transformations in a single pot. For example, an oxidation reaction mediated by a hypervalent iodine reagent can be followed by a coupling reaction that incorporates the aryl group from the reagent itself, creating complex molecules efficiently. researchgate.net Furthermore, hypervalent iodine catalysts are being used to achieve challenging reactions like intramolecular C-H amination, providing direct routes to valuable heterocyclic structures such as benzolactams. rsc.org

Computational Chemistry for Predictive Modeling

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of iodinated aromatics. Through theoretical modeling, researchers can investigate reaction mechanisms, predict the outcomes of reactions, and design new catalysts and reagents with desired properties.

For example, computational modeling has been used to elucidate the complex mechanisms of iodination reactions, such as the formation of iodinated disinfection byproducts in drinking water, by comparing the energy barriers of pathways involving different reactive iodine species. researchgate.net In the realm of asymmetric synthesis, machine learning models are now being developed to predict the enantioselectivity of reactions catalyzed by chiral hypervalent iodine compounds, which could dramatically accelerate the discovery of new and effective catalysts. chinesechemsoc.org These predictive capabilities are also crucial in the field of medicinal chemistry, where computer-aided drug design (CADD) helps identify promising iodinated lead compounds for the development of new radiotracers for medical imaging. nih.gov

Targeted Synthesis of Bioactive Organoiodine Compounds

The unique properties of iodine make organoiodine compounds highly valuable in medicine and biology. The high atomic weight of iodine makes it opaque to X-rays, a property exploited in X-ray contrast agents used in medical imaging. wikipedia.org Furthermore, radioactive isotopes of iodine are essential in nuclear medicine for both diagnostic imaging and targeted radiotherapy. nih.gov A significant area of research is therefore dedicated to the development of efficient and selective methods for synthesizing radioiodinated compounds. nih.govmdpi.com

The synthesis of bioactive molecules often relies on iodinated intermediates. babafaridgroup.edu.in Recent examples highlight the power of modern organoiodine chemistry in this area; for instance, an asymmetric iodocyclization strategy was a key step in the total synthesis of the FDA-approved antiviral drugs stavudine and molnupiravir. nih.gov This demonstrates the direct impact of advanced synthetic methods involving iodinated compounds on human health.

Addressing Environmental Concerns of Organoiodine Compounds

While organoiodine compounds have many benefits, their environmental impact is an area of active research. Some iodinated compounds, including certain herbicides and disinfection byproducts, are of concern due to their potential toxicity and persistence in the environment. wikipedia.orgacs.org The toxicity of some iodinated byproducts can be orders of magnitude higher than their chlorinated or brominated counterparts. acs.org

Interactive Table 2: Summary of Emerging Research Areas for Iodinated Aromatics This table provides a summary of the key research directions discussed. Use the search bar to filter by area or focus.

| Research Area | Key Focus | Representative Advances | References |

| New Reagents & Catalysis | Developing milder, more selective, and environmentally benign iodination methods. | Hypervalent iodine reagents, organocatalysis (e.g., thiourea), electrochemical generation. | nih.govnih.govorganic-chemistry.orgnih.gov |

| Asymmetric Synthesis | Creating chiral molecules with high enantioselectivity. | Chiral hypervalent iodine reagents, asymmetric dearomatization, stereodivergent iodocyclization. | sioc-journal.cnrsc.orgnih.gov |

| Green Chemistry | Reducing environmental impact through sustainable practices. | Iodine catalysis as a metal alternative, recyclable reagents, tandem reactions for atom economy. | nih.govclimateglobalnews.comresearchgate.net |

| Novel Transformations | Expanding the synthetic utility of iodinated aromatics beyond traditional reactions. | Tandem oxidation/coupling reactions, C-H amination, dearomatization. | nih.govrsc.orgresearchgate.net |

| Computational Modeling | Using computers to predict and understand chemical behavior. | Mechanistic studies, predicting enantioselectivity with machine learning, CADD for radiotracers. | researchgate.netchinesechemsoc.orgnih.gov |

| Bioactive Compounds | Synthesizing organoiodine molecules for medical and biological applications. | X-ray contrast agents, radioiodinated pharmaceuticals, total synthesis of antiviral drugs. | wikipedia.orgnih.govnih.gov |

| Environmental Concerns | Understanding and mitigating the environmental impact of organoiodine compounds. | Studying environmental fate and toxicity, developing bioremediation and detoxification methods. | wikipedia.orgacs.orgacs.org |

The field of organic chemistry continues to find new and innovative uses for halogenated compounds, with iodinated aromatics like 1-Iodo-2,3-dimethylbenzene serving as versatile building blocks in synthesis. nih.gov Aromatic iodides are generally more reactive than their bromine and chlorine counterparts, making them valuable reagents in chemical laboratories and, increasingly, in industry. nih.gov Future research is poised to expand upon their applications, focusing on the development of novel synthetic methodologies and the creation of complex molecules with specific functions.

Key research trends include:

Development of Novel Catalytic Systems: A significant area of research involves creating more efficient and environmentally benign catalytic systems for reactions involving iodinated aromatics. This includes the use of copper-catalyzed cross-coupling reactions to form C-O, C-S, and C-N bonds. For instance, 1-iodo-3,5-dimethylbenzene has been used in reactions like the nano-CuFe2O4 catalyzed C-O cross-coupling with phenol and CuBr-catalyzed amination. Future work will likely focus on developing catalysts that are more recyclable, require milder reaction conditions, and have a broader substrate scope.

Synthesis of Complex Heterocycles: Aromatic iodides are crucial precursors for synthesizing heterocyclic compounds, which are core structures in many pharmaceuticals and materials. mdpi.com Research is focused on using techniques like deprotometallation–iodolysis sequences to selectively iodinate aromatic compounds that are sensitive to other methods. mdpi.com These iodinated intermediates can then undergo copper-mediated N-arylation and other cyclization reactions to build novel heterocyclic scaffolds. mdpi.com

Organocatalysis: There is growing interest in using organocatalysts for the iodination of aromatic compounds. Mild and selective methods using catalysts like thiourea with 1,3-diiodo-5,5-dimethylhydantoin (DIH) as the iodine source are being developed. organic-chemistry.org This approach offers a metal-free alternative for producing iodinated aromatics, which is often more environmentally friendly. organic-chemistry.org

Advanced Materials Science: Iodinated aromatics are being explored as starting materials for advanced materials. For example, 1-iodo-3,5-dimethylbenzene is a starting material in the synthesis of biphenyl-3,3′,5,5′-tetracarboxylic acid, a component that could be used in the creation of polymers or metal-organic frameworks (MOFs).

The continued exploration of these areas will undoubtedly lead to new synthetic pathways and the discovery of molecules with valuable properties in medicine and materials science. mdpi.com

Safety Protocols and Hazard Assessment in Research

Due to its potential hazards, the handling of this compound requires strict adherence to safety protocols. A thorough hazard assessment is crucial before its use in any research setting.

Hazard Identification and Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation. fishersci.com Prolonged or repeated exposure, particularly if swallowed, can cause damage to the thyroid.

| Hazard Class | Hazard Statement | Reference |

|---|---|---|

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | |

| Acute toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | |

| Acute toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | |

| Skin irritation (Category 2) | H315: Causes skin irritation | fishersci.com |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation | fishersci.com |

| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | fishersci.com |